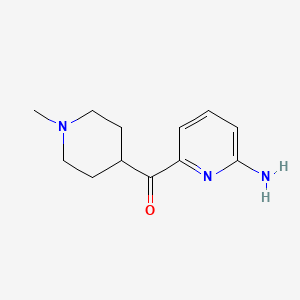
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Descripción general
Descripción
“(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone” is a complex organic molecule with a pyridinyl and piperidinyl group . It is a ketone derivative that has potential use as a building block in organic synthesis and medicinal chemistry . This compound is also known as 6-APM.
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O . The average mass is 328.235 Da and the monoisotopic mass is 327.111633 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.2±0.1 g/cm3 . The boiling point is predicted to be 385.1±42.0 °C . The compound has a molecular weight of 219.28 .Aplicaciones Científicas De Investigación
Molecular Characterization and Antibacterial Activity
- Synthesis and Characterization : Novel compounds structurally similar to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone have been synthesized and characterized using various spectroscopic techniques. For instance, Shahana and Yardily (2020) synthesized and characterized compounds using UV, IR, NMR, and high-resolution mass spectrometry. The study included a theoretical vibrational spectra interpretation, structural optimization, and molecular docking studies to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).
Nonlinear Optical Applications
- Nonlinear Optical Properties : The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, which shares a similar molecular backbone with the target compound, has been reported for its nonlinear optical potentials. Investigations into its reactivity indices have aided in understanding the mechanism behind its suitability for nonlinear optical devices. This is crucial for technological innovations in optics and electronics (Science Letters, 2021).
Synthesis and Spectroscopic Analysis
- Spectral Analysis and Synthesis : Similar compounds have been synthesized and analyzed using spectroscopic methods, contributing to the understanding of their chemical structure and properties. For example, Priya et al. (2019) conducted a study on a piperidine derivative, providing insights into its structure through various spectral analyses (Priya, Revathi, Renuka, & Asirvatham, 2019).
Synthesis and Crystal Structure Analysis
- Crystallographic and Conformational Analyses : Studies involving the synthesis of structurally related compounds have also focused on their crystal structure and conformational analysis. This is vital for understanding the molecular geometry and potential applications in material science and pharmaceuticals (Huang et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJVIIEHKBRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464746 | |
| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
CAS RN |
613678-03-8 | |
| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

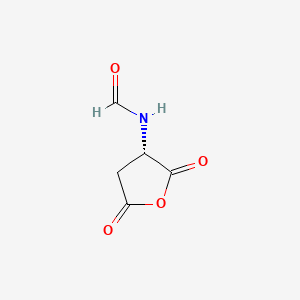

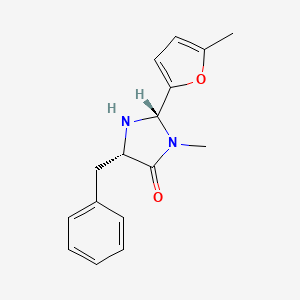
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

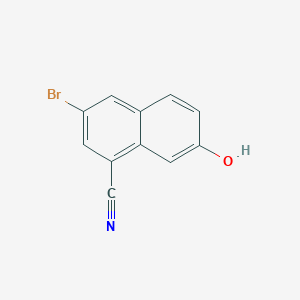
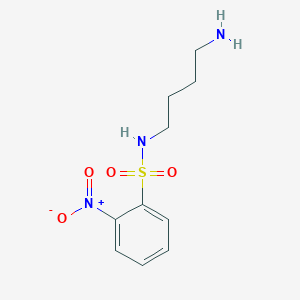
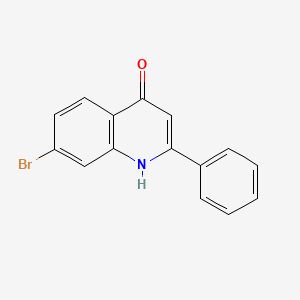
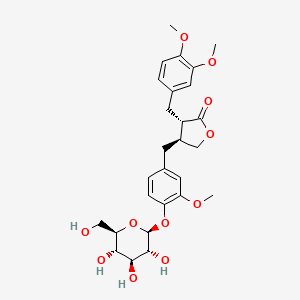

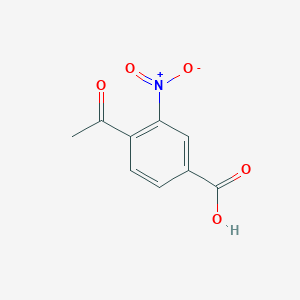
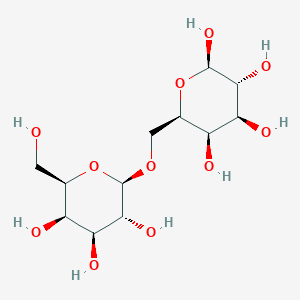
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
